molecular formula C20H19N3O5S B2600467 Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321973-99-2

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2600467
CAS No.: 1321973-99-2
M. Wt: 413.45
InChI Key: DFJIGVCIFOCMFO-MRCUWXFGSA-N
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Description

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a versatile chemical compound with a unique structure that enables the development of innovative applications across various domains. This compound is part of the benzothiazole family, known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core The process often includes the reaction of 2-aminothiophenol with various aldehydes or ketones to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different core structures.

Uniqueness

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-10-12(2)9-13(3)18(16)29-20(22)21-19(25)14-5-7-15(8-6-14)23(26)27/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIGVCIFOCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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